6-[(4-Chloro-1,3,5-triazin-2-yl)amino]-2,3-dihydro-1H-indole-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-Chloro-1,3,5-triazin-2-yl)amino]-2,3-dihydro-1H-indole-1-sulfonamide is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Chloro-1,3,5-triazin-2-yl)amino]-2,3-dihydro-1H-indole-1-sulfonamide typically involves a nucleophilic substitution reaction. The starting material, 2,4,6-trichloro-1,3,5-triazine, undergoes sequential substitution reactions with appropriate nucleophiles to introduce the desired functional groups . The reaction conditions often involve the use of solvents like dioxane or dichloroethane and bases such as sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of microwave irradiation has been explored to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
6-[(4-Chloro-1,3,5-triazin-2-yl)amino]-2,3-dihydro-1H-indole-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles such as amines, thiols, and phenols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Amines: For nucleophilic substitution reactions.
Sodium Carbonate: As a base in substitution reactions.
Dioxane or Dichloroethane: As solvents for the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles used. For example, substitution with amines can yield various substituted triazine derivatives .
Scientific Research Applications
6-[(4-Chloro-1,3,5-triazin-2-yl)amino]-2,3-dihydro-1H-indole-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[(4-Chloro-1,3,5-triazin-2-yl)amino]-2,3-dihydro-1H-indole-1-sulfonamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer applications, it can induce cell cycle arrest and apoptosis in tumor cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- 2-(4-(4-Chloro-6-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenylamino)-1,3,5-triazin-2-ylamino)phenylsulfonyl)ethyl hydrogen sulfate
Uniqueness
6-[(4-Chloro-1,3,5-triazin-2-yl)amino]-2,3-dihydro-1H-indole-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H11ClN6O2S |
---|---|
Molecular Weight |
326.76 g/mol |
IUPAC Name |
6-[(4-chloro-1,3,5-triazin-2-yl)amino]-2,3-dihydroindole-1-sulfonamide |
InChI |
InChI=1S/C11H11ClN6O2S/c12-10-14-6-15-11(17-10)16-8-2-1-7-3-4-18(9(7)5-8)21(13,19)20/h1-2,5-6H,3-4H2,(H2,13,19,20)(H,14,15,16,17) |
InChI Key |
LHEPFSKSZSBAOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC3=NC(=NC=N3)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.